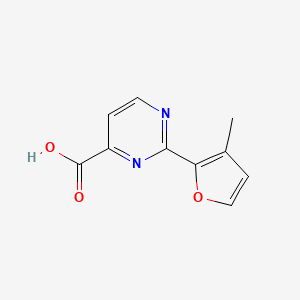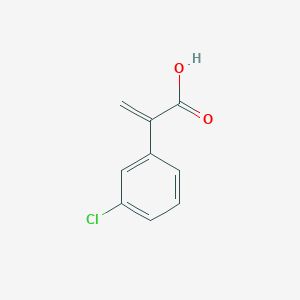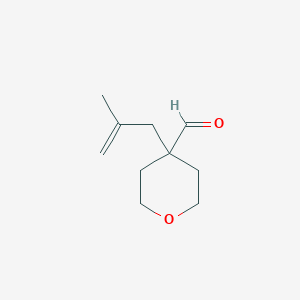
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a 2-methylprop-2-en-1-yl group attached to the oxane ring and an aldehyde functional group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the addition of the 2-methylprop-2-en-1-yl group to the oxane ring, which can be achieved through various alkylation reactions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxane ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-(2-Methylprop-2-en-1-yl)oxane-4-carboxylic acid
Reduction: 4-(2-Methylprop-2-en-1-yl)oxane-4-methanol
Substitution: Various substituted oxane derivatives
科学研究应用
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxane ring structure may also contribute to its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4-Methyl-2-(2-methylprop-1-enyl)oxane: Similar structure but lacks the aldehyde group.
4-(1-Methylprop-2-en-1-yl)oxane-4-carbaldehyde: Similar structure with a different alkyl group.
Uniqueness
4-(2-Methylprop-2-en-1-yl)oxane-4-carbaldehyde is unique due to the presence of both the 2-methylprop-2-en-1-yl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
4-(2-methylprop-2-enyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-10(8-11)3-5-12-6-4-10/h8H,1,3-7H2,2H3 |
InChI 键 |
ULKYGMFCRBLQPL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1(CCOCC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





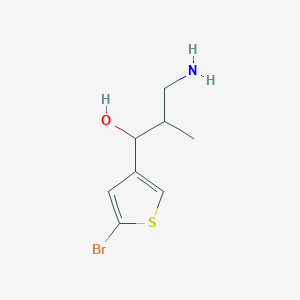
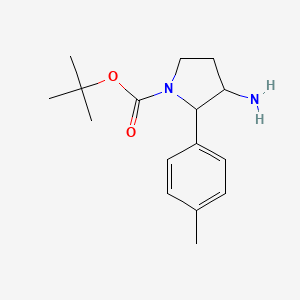
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)

![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
